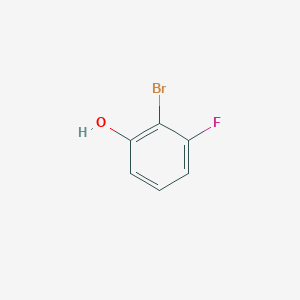

2-Bromo-3-fluorophenol

描述

Structure

3D Structure

属性

IUPAC Name |

2-bromo-3-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMFRSLRJXLATRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40479251 | |

| Record name | 2-Bromo-3-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40479251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443-81-2 | |

| Record name | 2-Bromo-3-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=443-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40479251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 3 Fluorophenol and Its Precursors

Multi-step Synthetic Routes to 2-Bromo-3-fluorophenol

Multi-step syntheses are often necessary to achieve the specific substitution pattern of this compound, where the bromine and fluorine atoms are positioned ortho and meta to the hydroxyl group, respectively. These routes typically build the molecule sequentially, allowing for greater control over the placement of each functional group.

A common strategy in aromatic chemistry involves the use of a nitro group as a powerful directing group and a precursor to an amino group, which can then be converted into a variety of other functionalities via diazotization reactions. libretexts.org

A representative multi-step synthesis might begin with a fluorinated nitrobenzene (B124822) derivative. For instance, a process for a related compound, 1-fluoro-2-bromo-3-iodobenzene, starts with 1-fluoro-2-amino-3-nitrobenzene. google.com This starting material undergoes a diazotization-bromination reaction (Sandmeyer reaction) to replace the amino group with bromine, yielding 1-fluoro-2-bromo-3-nitrobenzene. google.com The nitro group is then reduced to an amino group, for example using hydrogen gas with a catalyst or iron powder in an acidic medium, to form 1-fluoro-2-bromo-3-aminobenzene. google.comgoogle.com From this intermediate, a final diazotization reaction followed by hydrolysis would introduce the hydroxyl group to yield the target this compound. This stepwise approach ensures the precise placement of the substituents. libretexts.org

A similar pathway is outlined in a patent for the preparation of 2-bromo-3-fluorobenzoic acid, which starts from m-fluorobenzotrifluoride. google.com The process involves nitration, bromination, reduction of the nitro group, and deamination, highlighting the versatility of nitrobenzene intermediates in constructing complex halogenated aromatics. google.com

Protecting the reactive phenol (B47542) group as an ether (alkoxylation) is a frequent strategy in multi-step synthesis. This allows for chemical transformations on the aromatic ring that might otherwise be complicated by the presence of a free hydroxyl group. The synthesis of the related isomer, 2-bromo-5-fluorophenol, provides a clear example of this approach. chemicalbook.com The synthesis starts with the corresponding methoxy (B1213986) derivative, 2-bromo-5-fluoroanisole (B1276730). chemicalbook.com The phenolic ether is then cleaved to reveal the phenol. chemicalbook.com

A common and effective method for this dealkylation (specifically, demethylation) is treatment with boron tribromide (BBr₃) in a solvent like dichloromethane (B109758) (DCM). chemicalbook.com The reaction is typically initiated at a low temperature and allowed to warm to room temperature. chemicalbook.com This process transforms the anisole (B1667542) into the desired fluorophenol. chemicalbook.com This final deprotection step is a reductive transformation that is crucial for unmasking the phenol functionality after other substituents have been correctly positioned on the aromatic ring.

Direct Halogenation Approaches to Fluorophenols

Direct halogenation of a fluorophenol precursor is a more atom-economical approach, but its success hinges on controlling the regioselectivity of the reaction. The existing fluorine and hydroxyl groups on the aromatic ring direct incoming electrophiles to specific positions, which may or may not be the desired one.

The hydroxyl group of a phenol is a strong ortho-, para-directing group, while fluorine is a weaker ortho-, para-director. In 3-fluorophenol (B1196323), these directing effects are additive for the 2-, 4-, and 6-positions. Achieving selective bromination at the 2-position, to form this compound, requires overcoming the electronic and steric factors that might favor bromination at the less hindered 4- or 6-positions.

Research into the regioselective halogenation of substituted phenols is extensive. For example, catalyst-controlled chlorination of 3-fluorophenol has been shown to yield exclusive ortho-selectivity at the 6-position, demonstrating that catalyst systems can override innate electronic preferences. nsf.gov While this produces the 2-chloro-5-fluorophenol (B1586221) isomer, it highlights the potential for catalyst design to direct halogenation. Similarly, studies on the bromination of various phenols show that steric hindrance can be exploited to favor para-bromination. ccspublishing.org.cn For the synthesis of this compound, a catalyst would need to be designed that favors the sterically more accessible, but electronically similar, 2-position over the 6-position, while also competing with the electronically favored 4-position.

Reaction conditions play a critical role in determining the outcome of direct halogenation reactions. Temperature, solvent, and the choice of brominating agent and catalyst can all influence the regioselectivity and yield.

Table 1: Influence of Reaction Conditions on Phenol Bromination | Parameter | Condition/Value | Notes | Yield/Selectivity | Source | | :--- | :--- | :--- | :--- | :--- | | Starting Material | 4-Fluorophenol (B42351) | Example of regioselective bromination | ~70% yield of 4-bromo-3-fluorophenol (B54050) | , chemicalbook.com | | Brominating Agent | Potassium bromide (KBr) | Common and stable bromine source | High regioselectivity | , chemicalbook.com | | Catalyst | ZnAl-BrO₃⁻-LDHs | Layered double hydroxide (B78521) catalyst | Minimizes dibrominated byproducts | , chemicalbook.com | | Solvent | Acetic acid / Water | Polar protic solvent system | Facilitates the reaction | , chemicalbook.com | | Temperature | 35 °C | Mild reaction condition | Controlled reaction rate | , chemicalbook.com | | Catalyst | Pd(OAc)₂ with NBS | Palladium-catalyzed C-H activation | Directed bromination | 70-75% yield (HPLC) for 3-bromo-2-fluorophenol (B134220) | | | Solvent | DMF | Polar aprotic solvent | Suitable for Pd-catalyzed reactions | | | | Temperature | 80 °C | Elevated temperature | Required for catalyst turnover | | | | Oxidant/Surrogate | Di-4-chlorophenyl sulfoxide (B87167) | Used with HBr for oxidative bromination | High para-selectivity due to sterics | 91% yield, 97/3 p/o selectivity for phenol | ccspublishing.org.cn |

As shown in the table, specific catalytic systems can achieve high regioselectivity. For instance, the bromination of 4-fluorophenol using a Zinc-Aluminum layered double hydroxide catalyst (ZnAl-BrO₃⁻-LDHs) with KBr in acetic acid at a mild 35°C provides the desired product with high selectivity and approximately 70% yield. , chemicalbook.com More advanced methods, such as palladium-catalyzed C-H activation, can also direct bromination. The bromination of 2-fluorophenol (B130384) using a Pd(OAc)₂ catalyst with N-bromosuccinimide (NBS) as the bromine source in DMF at 80°C gives the 3-bromo-2-fluorophenol isomer in 70-75% yield. Furthermore, oxidative bromination systems, such as using HBr with a sulfoxide oxidant, demonstrate that the steric bulk of the catalyst or oxidant can be tuned to dramatically influence selectivity, often favoring the less hindered para-position. ccspublishing.org.cn

Synthesis of Related Bromo-fluorophenol Isomers and Derivatives

The synthesis of isomers and derivatives of this compound often employs similar chemical principles, adjusted for the different substitution patterns.

4-Bromo-3-fluorophenol : This isomer can be synthesized via the regioselective bromination of 3-fluorophenol, where the bromine adds to the para-position relative to the hydroxyl group. It can also be prepared from 4-bromo-3-fluoroaniline (B116652) via diazotization and subsequent hydrolysis.

2-Bromo-5-fluorophenol : As previously mentioned, a common route to this isomer is the demethylation of 2-bromo-5-fluoroanisole using reagents like boron tribromide. chemicalbook.com

3-Bromo-2-fluorophenol : This compound serves as a key intermediate in organic synthesis. Its preparation can be achieved through methods like Pd-catalyzed C-H activation of 2-fluorophenol.

2-Bromo-4-chloro-3-fluorophenol : The synthesis of this more complex derivative can be accomplished through a two-step halogenation process. For example, a substituted phenol can first undergo chlorination, followed by a subsequent bromination reaction in acetic acid with sodium acetate (B1210297) to yield the final polyhalogenated product.

These examples underscore the modularity of synthetic strategies for halogenated phenols, where the sequence of halogenation, the use of directing groups, and the application of specific catalysts are all critical tools for accessing a wide range of specifically substituted compounds.

Preparation of 3-Bromo-2-fluorophenol

3-Bromo-2-fluorophenol is a halogenated phenol derivative with applications in medicinal chemistry. Its synthesis is a key step for creating more complex molecules. The structure of 3-bromo-2-fluorophenol, with a bromine atom at the meta-position and a fluorine atom at the ortho-position relative to the hydroxyl group, gives it a unique reactivity profile. This compound is often used as an intermediate in organic synthesis and can participate in various reactions, including esterification and amination. ddvppesticide.com

A described synthesis of 3-bromo-2-fluorobenzoic acid, a related precursor, involves the reaction of 1-bromo-2-fluorobenzene (B92463) with butyllithium (B86547) and subsequent carboxylation with carbon dioxide. This method highlights a potential pathway that could be adapted for the synthesis of the corresponding phenol.

Synthesis of 4-Bromo-3-fluorophenol

A common method for the synthesis of 4-bromo-3-fluorophenol involves the regioselective bromination of 3-fluorophenol. A general procedure for a similar transformation starting from 4-methylphenol has been described. In this process, 4-methylphenol is reacted with potassium bromide in a mixture of acetic acid and water, using a ZnAl-BrO3--LDHs catalyst at 35°C. chemicalbook.com The product is then extracted and purified. chemicalbook.com A similar regioselective bromination of 4-fluorophenol using brominating agents like potassium bromide in acetic acid with a catalytic amount of ZnAl-BrO3-LDHs at a mild temperature of approximately 35°C can yield the 4-bromo-3-fluorophenol intermediate with a high regioselectivity and an approximate yield of 70%.

The following table outlines the general conditions for this type of bromination reaction:

| Parameter | Condition/Value |

| Starting Material | 4-methylphenol |

| Brominating Agent | Potassium Bromide |

| Catalyst | ZnAl-BrO3--LDHs |

| Solvent | Acetic acid and water |

| Temperature | 35°C |

This data is based on a general procedure for a similar transformation and may be applicable for the synthesis of 4-Bromo-3-fluorophenol.

Synthetic Routes to 2-Bromo-3-fluorobenzoic Acid

A patented method for the preparation of 2-bromo-3-fluorobenzoic acid starts from m-fluorobenzotrifluoride. google.com This multi-step process involves: google.com

Nitration: m-fluorobenzotrifluoride is nitrated using a mixed acid of nitric acid and sulfuric acid to produce 4-fluoro-2-trifluoromethyl nitrobenzene. google.com

Bromination: The nitro derivative is then brominated using dibromohydantoin in a sulfuric acid solvent. google.com

Reduction: The bromo-nitro compound is reduced using iron powder with acetic acid or ammonium (B1175870) chloride as a catalyst. google.com

Deamination: The resulting amino group is removed via a deamination reaction in hypophosphorous acid. google.com

Separation: 2-bromo-3-fluorobenzotrifluoride (B12569) is isolated through distillation under reduced pressure. google.com

Hydrolysis: The final step is the hydrolysis of the trifluoromethyl group to a carboxylic acid by heating with sulfuric acid at a temperature of 150-175°C to yield 2-bromo-3-fluorobenzoic acid. google.com

This method is noted for its reasonable design, low material cost, and mild reaction conditions. google.com

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 3 Fluorophenol

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl halides like 2-bromo-3-fluorophenol are common substrates. wikipedia.org The reactivity of aryl halides in the crucial oxidative addition step of the catalytic cycle typically follows the order I > Br > OTf >> Cl > F. wikipedia.org Consequently, the carbon-bromine bond in this compound is the primary site of reactivity for these transformations, leaving the more robust carbon-fluorine bond intact.

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically catalyzed by a palladium(0) complex in the presence of a base. acs.org For a substrate like this compound, the reaction would selectively occur at the C-Br bond to form 3-fluoro-2-biphenylol derivatives. semanticscholar.org

The generally accepted mechanism involves three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid (activated by the base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. acs.org While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in readily available literature, its reactivity can be inferred from established protocols for other ortho-haloanilines and phenols. organic-chemistry.org A typical reaction would involve a palladium precursor, a phosphine (B1218219) ligand, a base, and a solvent.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Palladium Catalyst | Ligand | Base | Solvent | Boron Reagent |

|---|---|---|---|---|

| Pd(OAc)₂ or Pd₂(dba)₃ | PPh₃, P(t-Bu)₃, or SPhos | K₂CO₃, K₃PO₄, or Cs₂CO₃ | Toluene, Dioxane, or DMF/Water | Arylboronic acid or Arylboronic ester |

Beyond the Suzuki coupling, the C-Br bond of this compound is amenable to other palladium-catalyzed transformations, allowing for the introduction of a wide range of functional groups.

Heck Reaction: This reaction couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.org The process involves a Pd(0)/Pd(II) catalytic cycle similar to other cross-couplings. wikipedia.org Reacting this compound with an alkene like butyl acrylate (B77674) would be expected to yield a derivative of cinnamic acid.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This would convert this compound into a 2-(alkynyl)-3-fluorophenol.

Buchwald-Hartwig Amination: This powerful method forms a carbon-nitrogen bond between an aryl halide and a primary or secondary amine. wikipedia.orgorganic-chemistry.org Subjecting this compound to Buchwald-Hartwig conditions would produce N-aryl derivatives of 3-fluoro-2-aminophenol. The reaction typically requires a palladium catalyst, a specialized phosphine ligand, and a strong base. nih.gov

Table 2: Overview of Palladium-Catalyzed Reactions for Aryl Bromides

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Heck Reaction | Alkene | C(sp²)-C(sp²) | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) |

| Sonogashira Coupling | Terminal Alkyne | C(sp²)-C(sp) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Amine) |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C(sp²)-N | Pd₂(dba)₃, Buchwald/Hartwig Ligand, Base (e.g., NaOt-Bu) |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is rendered electron-deficient by electron-withdrawing groups. mdpi.com The reaction proceeds via an addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. mdpi.com

In this compound, both halogen atoms act as electron-withdrawing substituents, which can facilitate SNAr. However, the hydroxyl group is strongly activating (electron-donating), which generally disfavors this reaction pathway. For SNAr to occur, the ring must be sufficiently activated.

A critical factor in SNAr is the nature of the leaving group. For this reaction class, the typical leaving group ability is F > Cl > Br > I. libretexts.org This trend is opposite to that of SN1/SN2 reactions and is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring. The high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the transition state leading to the Meisenheimer complex, making it the most reactive halogen in SNAr reactions, despite having the strongest carbon-halogen bond. mdpi.comlibretexts.org Therefore, under conditions suitable for SNAr, the fluorine atom would be preferentially displaced over the bromine atom.

Recent research has shown that the phenolic group itself can be used to activate the ring towards SNAr through a process called "homolysis-enabled electronic activation". nih.gov In this strategy, the phenol (B47542) is oxidized to a phenoxyl radical, which is a powerful electron-withdrawing group. This transient activation can render an otherwise unreactive halophenol susceptible to nucleophilic attack, potentially enabling the displacement of either the fluorine or bromine atom. nih.gov

The fluorine atom at the 3-position exerts a strong inductive electron-withdrawing effect (-I effect) due to its high electronegativity. This effect is most pronounced at the adjacent carbon atoms. In this compound, the fluorine is ortho to the bromine atom.

This ortho-fluorine has several key mechanistic implications:

Activation for SNAr: The inductive withdrawal of the ortho-fluorine atom lowers the electron density of the aromatic ring, making it more electrophilic and thus more susceptible to attack by nucleophiles. It helps to stabilize the negative charge of the intermediate Meisenheimer complex, lowering the activation energy for the reaction. mdpi.com

Influence on Cross-Coupling: In palladium-catalyzed cross-coupling reactions, the electron-withdrawing nature of the ortho-fluorine can make the adjacent C-Br bond more reactive towards oxidative addition to the palladium(0) center.

Oxidation and Reduction Chemistry

The phenolic group is susceptible to oxidation. Depending on the oxidant and reaction conditions, phenols can be converted to various products. Mild oxidation can lead to the formation of phenoxyl radicals, which can then dimerize or react further. nih.govacs.org As mentioned, the formation of a phenoxyl radical from this compound is a key step in activating the molecule for certain types of nucleophilic substitution. nih.gov

Stronger oxidizing agents can convert phenols to quinones. For this compound, oxidation could potentially lead to a substituted benzoquinone, although this would require the loss of a substituent or rearrangement. Electrochemical oxidation is another method used to degrade substituted phenols, often proceeding through hydroxyl radical attack. acs.org

The primary reduction pathway for this compound is the cleavage of the carbon-halogen bonds, a process known as hydrodehalogenation. This is commonly achieved through catalytic hydrogenation. tcichemicals.com In this reaction, hydrogen gas (H₂) is used with a metal catalyst, such as palladium on carbon (Pd/C). tcichemicals.comlibretexts.org

The selectivity of this reduction is predictable based on bond strengths: the C-Br bond (approx. 280 kJ/mol) is significantly weaker than the C-F bond (approx. 450 kJ/mol). As a result, catalytic hydrogenation will selectively cleave the C-Br bond, leaving the C-F bond intact. This provides a clean method for synthesizing 3-fluorophenol (B1196323) from this compound.

Table 3: Predicted Selectivity in the Reduction of this compound

| Reaction | Reagents | Bond Cleaved | Expected Major Product |

|---|---|---|---|

| Catalytic Hydrodehalogenation | H₂, Pd/C | C-Br | 3-Fluorophenol |

Under more forcing conditions, such as using rhodium-based catalysts and high pressures of hydrogen, the aromatic ring itself can be hydrogenated to yield substituted cyclohexanol (B46403) derivatives. nih.gov

Oxidative Transformations of the Phenolic Moiety

The phenolic hydroxyl group in this compound is susceptible to oxidation. While specific studies detailing the comprehensive oxidative transformations of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from general knowledge of phenol chemistry and from its use in synthetic procedures.

Oxidizing agents such as hydrogen peroxide are known to react with phenolic compounds. In the context of syntheses involving derivatives of this compound, oxidation is a potential reaction pathway. For instance, in the preparation of certain nitrogen-containing heterocyclic compounds, hydrogen peroxide has been employed as an oxidizing agent in the presence of related phenolic structures. epo.org The reaction conditions for such transformations typically involve a suitable solvent system, which can include ether and alcohol solvents like tetrahydrofuran, methanol, or ethanol (B145695). epo.org

The general mechanism for the oxidation of phenols can proceed through various pathways, including the formation of phenoxy radicals. The presence of electron-withdrawing bromine and fluorine atoms on the aromatic ring can influence the electron density of the phenol and, consequently, its oxidation potential.

| Oxidizing Agent | Typical Solvents | Potential Products |

| Hydrogen Peroxide | Methanol, Ethanol, Tetrahydrofuran | Quinones, Coupling Products |

| Potassium Permanganate | Water, Acetone | Ring-opened products, Quinones |

This table represents potential oxidative transformations based on general phenol chemistry, as specific studies on this compound are limited.

Reductive Processes and Hydrogenation Studies

The aromatic ring of this compound can undergo reduction under catalytic hydrogenation conditions. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen. Such reductions can lead to the saturation of the aromatic ring or the removal of the halogen substituents.

In the synthesis of complex heterocyclic nanographenes, derivatives of this compound have been subjected to catalytic hydrogenation to reduce other functional groups in the molecule, indicating the stability of the bromo-fluoro-phenol moiety under certain hydrogenation conditions. acs.org Furthermore, the removal of protecting groups, such as benzyl (B1604629) ethers, via palladium-catalyzed hydrogenation is a common strategy in multi-step syntheses involving phenolic compounds. google.com This suggests that the C-Br and C-F bonds in this compound can be selectively retained or cleaved depending on the reaction conditions.

The mechanism of catalytic hydrogenation of aromatic compounds involves the adsorption of the molecule onto the surface of the metal catalyst, followed by the stepwise addition of hydrogen atoms. The regioselectivity of this process can be influenced by the nature of the substituents on the aromatic ring.

| Catalyst | Hydrogen Source | Potential Products |

| Palladium on Carbon (Pd/C) | H₂ gas | 3-Fluorophenol, Phenol, Cyclohexanol derivatives |

| Raney Nickel | H₂ gas | Cyclohexanol derivatives |

This table outlines potential outcomes of reductive processes on this compound based on established hydrogenation chemistry.

Reductive Amination Reactions

While direct reductive amination of this compound itself is not extensively detailed, its derivatives are utilized in such reactions. Reductive amination is a powerful method for the formation of C-N bonds, typically involving the reaction of a carbonyl compound with an amine in the presence of a reducing agent.

In the context of preparing biaryl derivatives as YAP/TAZ-TEAD protein-protein interaction inhibitors, intermediates derived from this compound are designed for subsequent reductive amination with primary amines. google.com This indicates that the 2-bromo-3-fluorophenyl moiety is compatible with the conditions required for this transformation. The process generally involves the in-situ formation of an imine or enamine, which is then reduced to the corresponding amine.

The general mechanism involves the nucleophilic attack of the amine on a carbonyl group to form a hemiaminal, which then dehydrates to form an imine. The imine is subsequently reduced by a reducing agent, such as sodium borohydride (B1222165) or sodium triacetoxyborohydride, to yield the amine.

| Amine Source | Reducing Agent | Typical Solvent |

| Primary Amines | Sodium Borohydride, Sodium Triacetoxyborohydride | Methanol, Dichloromethane (B109758) |

| Ammonia | Catalytic Hydrogenation (e.g., H₂/Ni) | Ethanol, Methanol |

This table illustrates the general components and conditions for reductive amination reactions that could potentially involve derivatives of this compound.

Reactions for Diaryl Ether Formation

This compound is a key precursor in the synthesis of diaryl ethers. The formation of the ether linkage can be achieved through nucleophilic aromatic substitution, with the phenoxide of this compound acting as the nucleophile or the aromatic ring undergoing substitution.

A notable example is the Ullmann condensation, a copper-catalyzed reaction between a phenoxide and an aryl halide. In a specific application, this compound has been reacted using sodium hydride (NaH) in dimethylsulfoxide (DMSO) to facilitate the formation of a diaryl ether. acs.orgdatapdf.com

Another method for ether formation involves the reaction of this compound with an alkylating agent in the presence of a base. For instance, it has been reacted with sodium 2-chloro-2,2-difluoroacetate (B8310253) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) to yield the corresponding ether. google.com Similarly, reaction with tert-butyl (2-bromoethyl)carbamate using K₂CO₃ in DMF affords the ether-linked product. google.comgoogle.comgoogleapis.com

| Reagent | Base | Solvent | Temperature |

| Aryl Halide (Ullmann) | NaH | DMSO | 65-70 °C |

| Sodium 2-chloro-2,2-difluoroacetate | K₂CO₃ | DMF | 70 °C |

| tert-Butyl (2-bromoethyl)carbamate | K₂CO₃ | DMF | Room Temperature |

This table summarizes reported reaction conditions for the formation of ethers from this compound.

Advanced Spectroscopic Characterization and Conformational Analysis

Vibrational Spectroscopy Applications

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. The spectrum of 2-bromo-3-fluorophenol is predicted to show several key absorption bands. Analysis of related molecules, such as 2,3-difluorophenol and 3-bromophenol, allows for a reliable assignment of these bands. nih.govnih.gov

Key predicted FT-IR vibrational modes include:

O-H Stretching: A strong, broad band is expected in the 3600–3200 cm⁻¹ region, characteristic of the hydroxyl group. The exact position can be influenced by hydrogen bonding.

C-H Aromatic Stretching: These vibrations typically appear as a series of weaker bands in the 3100–3000 cm⁻¹ range.

C-C Aromatic Stretching: Strong to medium intensity bands are predicted between 1600 cm⁻¹ and 1400 cm⁻¹, corresponding to the vibrations of the benzene ring.

C-O Stretching and O-H Bending: These modes are coupled and give rise to bands in the 1400–1200 cm⁻¹ region.

C-F Stretching: A strong, characteristic band for the C-F bond is expected around 1250-1000 cm⁻¹.

C-Br Stretching: The C-Br stretching vibration is anticipated to appear at lower frequencies, typically in the 700–500 cm⁻¹ range.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity |

|---|---|---|

| ~3550 | O-H Stretch | Strong, Broad |

| ~3080 | Aromatic C-H Stretch | Medium |

| ~1580 | Aromatic C-C Stretch | Strong |

| ~1450 | Aromatic C-C Stretch | Strong |

| ~1260 | C-O Stretch / O-H Bend | Strong |

| ~1150 | C-F Stretch | Strong |

| ~650 | C-Br Stretch | Medium |

FT-Raman spectroscopy is a complementary technique that measures the inelastic scattering of laser light. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, the aromatic ring vibrations are expected to be particularly strong in the Raman spectrum. The O-H and C-F stretching vibrations, which are strong in the IR spectrum, are typically weaker in the Raman spectrum. Conversely, the C-Br bond, being more polarizable, may show a more prominent signal. nih.govnih.gov

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity |

|---|---|---|

| ~3080 | Aromatic C-H Stretch | Strong |

| ~1580 | Aromatic C-C Stretch (Ring Breathing) | Very Strong |

| ~1260 | C-O Stretch / O-H Bend | Weak |

| ~1150 | C-F Stretch | Weak |

| ~1020 | Ring Trigonal Bending | Medium |

| ~650 | C-Br Stretch | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Elucidation

NMR spectroscopy is a powerful tool for determining the precise connectivity and spatial arrangement of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation and can provide insights into the conformational equilibrium.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals for the aromatic protons and one for the hydroxyl proton. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the halogen and hydroxyl groups. The splitting patterns arise from spin-spin coupling between neighboring protons (³JHH) and through-space or through-bond coupling with the fluorine atom (JHF). libretexts.org

The proton ortho to the bromine (H-6) is expected to be the most downfield.

The proton between the fluorine and hydroxyl groups (H-4) will likely be a triplet or doublet of doublets due to coupling with adjacent protons.

The hydroxyl proton signal (OH) is typically a broad singlet, and its position is solvent-dependent. Its identity can be confirmed by D₂O exchange, which causes the peak to disappear. libretexts.org

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display six unique signals for the six carbon atoms of the benzene ring. The chemical shifts are highly dependent on the attached substituent.

The carbon attached to the hydroxyl group (C-1) will be the most downfield (deshielded).

The carbon bonded to fluorine (C-3) will show a large one-bond coupling constant (¹JCF) and appear as a doublet.

The carbon bonded to bromine (C-2) will be shifted upfield relative to C-1 and C-3.

Other carbons will also exhibit smaller C-F couplings (²JCF, ³JCF). libretexts.orgjeolusa.com

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity & Coupling Constants (Hz) |

|---|---|---|---|

| ¹H | H-4 | ~6.9 | dd, J ≈ 8.5, 2.0 |

| ¹H | H-5 | ~7.2 | t, J ≈ 8.5 |

| ¹H | H-6 | ~7.0 | dd, J ≈ 8.5, 2.0 |

| ¹³C | C-1 (C-OH) | ~155 | d, ³JCF ≈ 3-5 |

| ¹³C | C-2 (C-Br) | ~110 | d, ²JCF ≈ 15-20 |

| ¹³C | C-3 (C-F) | ~158 | d, ¹JCF ≈ 240-250 |

| ¹³C | C-4 | ~115 | d, ²JCF ≈ 20-25 |

| ¹³C | C-5 | ~130 | s |

| ¹³C | C-6 | ~120 | d, ⁴JCF ≈ 1-3 |

The relative populations of the syn and anti conformers can be investigated using advanced NMR techniques. auremn.org.br In solution, the interconversion between these conformers is typically fast on the NMR timescale at room temperature, resulting in an averaged spectrum. However, at low temperatures, this rotation can be slowed, potentially allowing for the observation of separate signals for each conformer.

Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy can be used to probe spatial proximities. An NOE enhancement between the hydroxyl proton and the proton at C-6 would suggest a preference for the anti conformer, while an enhancement between the hydroxyl proton and the proton at C-2 (if sterically possible) or the fluorine atom (in ¹⁹F NMR) could indicate the presence of the syn conformer. mdpi.com By quantifying these effects, the equilibrium ratio of the conformers in a given solvent can be estimated.

Gas-Phase Spectroscopic Investigations (e.g., Microwave Spectroscopy)

Microwave spectroscopy provides highly precise information about the rotational constants of a molecule in the gas phase, which are directly related to its moments of inertia and, therefore, its exact three-dimensional structure. This technique is exceptionally well-suited for distinguishing between different conformers. dntb.gov.ua

For this compound, microwave spectroscopy would be capable of identifying and characterizing both the syn and anti conformers. rsc.org Each conformer would have a unique set of rotational constants (A, B, C), leading to two distinct sets of rotational transitions in the spectrum. dntb.gov.uaresearchgate.net

Studies on the closely related 3-fluorophenol (B1196323) have successfully resolved the rotational spectra for its syn and anti conformers, demonstrating the feasibility of this approach. nih.gov The relative intensities of the spectral lines corresponding to each conformer can be used to determine their relative abundance in the gas phase and, from this, their difference in energy with high accuracy. The small energy difference between such conformers often allows for the detection of both forms in the gas phase. dntb.gov.ua

| Parameter | syn-Conformer (Predicted) | anti-Conformer (Predicted) | Information Gained |

|---|---|---|---|

| Rotational Constant A (MHz) | ~3700 | ~3710 | Precise molecular geometry, bond lengths, and bond angles for each conformer. |

| Rotational Constant B (MHz) | ~1200 | ~1205 | |

| Rotational Constant C (MHz) | ~900 | ~903 | |

| Relative Intensity | Lower | Higher | Relative population and energy difference between conformers. |

Mass Spectrometry Techniques (e.g., Photoionization Mass Spectrometry)

Upon ionization, this compound would form a molecular ion (M⁺˙). Due to the presence of bromine, this molecular ion peak would be accompanied by a characteristic M+2 peak of nearly equal intensity, arising from the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). The high-energy molecular ion would then undergo fragmentation through various pathways.

Detailed Research Findings

Research on the mass spectrometry of halogenated phenols indicates that common fragmentation pathways include the loss of the halogen atoms, the hydroxyl group, and carbon monoxide from the phenol (B47542) ring. For this compound, the following fragmentation patterns are anticipated:

Loss of Bromine: The cleavage of the C-Br bond is a likely fragmentation pathway due to the relative lability of this bond. This would result in a fragment ion corresponding to the loss of a bromine radical.

Loss of Halogens and CO: Sequential loss of bromine, followed by the elimination of a carbon monoxide (CO) molecule from the phenolic ring, is a characteristic fragmentation for phenols.

Loss of HBr: Elimination of a hydrogen bromide (HBr) molecule is another potential fragmentation route.

Ring Cleavage: The aromatic ring itself can undergo fragmentation, leading to smaller charged species.

The study of such fragmentation patterns is crucial for the structural confirmation of this compound and for distinguishing it from its isomers. Photoionization mass spectrometry, a soft ionization technique, could be employed to potentially observe the molecular ion with greater intensity and study the ionization energy of the molecule.

Interactive Data Table: Representative Mass Spectral Fragmentation of this compound

The following table represents a hypothetical mass spectrum fragmentation pattern for this compound, based on the general principles of mass spectrometry for halogenated aromatic compounds. Note: This data is illustrative and not based on experimentally measured spectra for this specific compound.

| m/z (mass-to-charge ratio) | Possible Fragment Ion | Relative Abundance (%) |

| 190/192 | [C₆H₄BrFO]⁺˙ (Molecular Ion) | 85 |

| 111 | [C₆H₄FO]⁺ | 100 (Base Peak) |

| 83 | [C₅H₄F]⁺ | 45 |

| 62 | [C₄H₃F]⁺ | 20 |

Computational and Theoretical Studies on this compound

Following a comprehensive search for dedicated computational and theoretical research, it has been determined that there are no specific scholarly articles or datasets publicly available for the chemical compound “this compound.” The required detailed findings for Density Functional Theory (DFT) calculations, ab initio and semi-empirical methods, conformational analysis, and excited-state dynamics for this specific molecule have not been published in the scientific literature.

Therefore, it is not possible to generate a scientifically accurate article with the requested in-depth analysis, data tables, and detailed research findings strictly adhering to the provided outline for this compound. The creation of such an article would necessitate performing original computational chemistry research, which is beyond the scope of this response.

For context, computational studies on analogous but distinct molecules such as other 2-halophenols and various fluorophenol isomers have been conducted. These studies investigate phenomena like intramolecular hydrogen bonding and conformational preferences. However, directly applying their specific data to this compound would be scientifically inaccurate and speculative.

Computational and Theoretical Studies on 2 Bromo 3 Fluorophenol

Excited-State Dynamics and Electronic Transitions

Time-Dependent Density Functional Theory (TDDFT) Studies

Time-Dependent Density Functional Theory (TDDFT) is a powerful computational method for investigating the excited-state properties of molecules. Although no specific TDDFT studies on 2-bromo-3-fluorophenol have been published, research on fluorophenols provides a solid foundation for predicting its electronic transitions.

Studies on monofluorophenols, such as 2-fluorophenol (B130384) and 3-fluorophenol (B1196323), have utilized TDDFT calculations to analyze their excited-state dynamics. acs.orgnih.gov These studies often employ functionals like CAM-B3LYP with a basis set such as 6-311++G(d,p) to predict transition energies and oscillator strengths. acs.orgnih.gov For fluorophenols, the position of the fluorine atom significantly influences the S1 ← S0 electronic transition energies. acs.orgnih.gov

Based on these analogous systems, a TDDFT study of this compound would likely predict the energies of its low-lying singlet and triplet excited states. The presence of both a bromine and a fluorine atom on the phenol (B47542) ring would be expected to influence the electronic structure. The heavy bromine atom, in particular, can introduce spin-orbit coupling effects, which may influence intersystem crossing rates. The relative positions of the bromo and fluoro substituents would also play a crucial role in determining the molecule's dipole moment and the nature of its frontier molecular orbitals.

A hypothetical TDDFT calculation for this compound would likely yield data similar to that presented in the table below, which is based on findings for related fluorophenols. acs.orgnih.gov

Table 1: Predicted TDDFT Data for this compound Based on Analogous Compounds

| Parameter | Predicted Value | Significance |

|---|---|---|

| S1 ← S0 Transition Energy | ~4.5 - 5.0 eV | Corresponds to the energy of the first electronic excitation, typically in the UV region. |

| Oscillator Strength (f) | ~0.02 - 0.04 | Indicates the probability of the S1 ← S0 transition. |

| S1-S0 Transition Dipole Moment | ~1.0 - 1.5 D | Relates to the intensity of the electronic absorption. |

Nonadiabatic Coupling and Fluorescence Yield Predictions

Nonadiabatic coupling refers to the interaction between different electronic potential energy surfaces, which can facilitate radiationless transitions and significantly impact a molecule's fluorescence quantum yield. q-chem.com Conical intersections, which are points of degeneracy between electronic states, are critical in these nonadiabatic processes. q-chem.com

For fluorophenols, the position of the fluorine atom has been shown to alter the energetic location of S1/S0 conical intersections. acs.org This, in turn, affects the efficiency of nonradiative decay pathways and, consequently, the fluorescence yield. acs.org For instance, in 3-fluorophenol, a smaller energy barrier to a prefulvenic conical intersection leads to facilitated nonradiative relaxation and a diminished fluorescence intensity compared to 4-fluorophenol (B42351). acs.org

Given that this compound has a substitution pattern similar to 3-fluorophenol, it is plausible that it would also exhibit a relatively low fluorescence quantum yield. The presence of the heavier bromine atom could further enhance the rate of intersystem crossing from the singlet excited state (S1) to a triplet state (T1), a process that competes with fluorescence and can further decrease the fluorescence quantum yield. Studies on bromine-substituted compounds have shown that halogen bonding can, in some cases, enhance solid-state fluorescence by restricting molecular motion and reducing nonradiative decay. thieme-connect.de However, in the gas or solution phase, the heavy atom effect of bromine is more likely to dominate, promoting non-radiative decay channels.

Table 2: Predicted Photophysical Properties of this compound

| Property | Predicted Behavior | Rationale |

|---|---|---|

| Nonadiabatic Coupling | Significant | The presence of multiple substituents and the likelihood of accessible conical intersections. |

| Fluorescence Quantum Yield | Low | Expected efficient nonradiative decay pathways due to the substitution pattern and the heavy atom effect of bromine. |

| Primary Nonradiative Decay Channel | Intersystem crossing and internal conversion | Facilitated by spin-orbit coupling from the bromine atom and potential conical intersections. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a valuable tool for elucidating reaction mechanisms by mapping potential energy surfaces, identifying transition states, and calculating activation energies. While no specific reaction mechanisms involving this compound have been computationally modeled, the principles of such studies can be applied to predict its reactivity.

For instance, computational studies on the E2 elimination reaction of 2-bromopropane (B125204) have successfully used DFT to model the reaction pathway, including the transition state geometry and activation energy. sciepub.com Similar approaches could be employed to investigate reactions of this compound, such as nucleophilic aromatic substitution or reactions involving the hydroxyl group.

A computational investigation into a hypothetical reaction of this compound would involve the following steps:

Optimization of Reactant and Product Geometries: Determining the lowest energy structures of the starting material and the final product.

Transition State Search: Locating the saddle point on the potential energy surface that connects the reactants and products.

Frequency Analysis: Confirming the nature of the stationary points (minima for reactants and products, and a first-order saddle point for the transition state).

Intrinsic Reaction Coordinate (IRC) Calculation: Mapping the reaction pathway from the transition state to the reactants and products.

Applications in Advanced Organic Synthesis

Building Blocks for Complex Organic Molecules

2-Bromo-3-fluorophenol is a prime example of a valuable building block due to its trifunctional nature. The molecule contains three distinct reactive centers:

A nucleophilic hydroxyl group that can undergo reactions such as etherification and esterification.

A bromine atom that is an excellent leaving group in nucleophilic aromatic substitution and a key participant in transition-metal-catalyzed cross-coupling reactions.

A fluorine atom which, due to its high electronegativity and small size, can influence the molecule's acidity, lipophilicity, and metabolic stability, and can direct ortho-lithiation reactions.

This combination of functional groups allows chemists to selectively modify the molecule in a stepwise fashion, introducing new functionalities and building molecular complexity. This versatility makes it an indispensable intermediate in the synthesis of high-value end products, such as pharmaceuticals and agrochemicals.

| Functional Group | Position | Primary Synthetic Role | Common Reactions |

|---|---|---|---|

| Hydroxyl (-OH) | C1 | Nucleophile / Directing Group | O-Alkylation, O-Arylation, Esterification |

| Bromo (-Br) | C2 | Coupling Handle / Leaving Group | Suzuki Coupling, Buchwald-Hartwig Amination, Sonogashira Coupling |

| Fluoro (-F) | C3 | Electronic Modifier / Metabolic Blocker | Influences ring reactivity, directs metallation |

Precursors for Heterocyclic Compound Synthesis

Heterocyclic compounds are integral to medicinal chemistry and materials science, with rings containing atoms like nitrogen, sulfur, and oxygen forming the core of many bioactive molecules. This compound serves as a valuable precursor for such structures, although it often requires initial modification to generate the immediate reactant for cyclization.

Pyrazines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 4. tuwien.ac.at This ring system is a key component in many pharmaceuticals and flavor compounds. nih.govanalis.com.my A common route to substituted pyrazines involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. medmedchem.com

While direct synthesis from this compound is not prominently documented, a plausible synthetic pathway involves its conversion into a suitable dicarbonyl intermediate. For example, the phenolic hydroxyl group could be utilized to direct the introduction of a side chain that can be subsequently oxidized. This multi-step process would leverage the phenol (B47542) as the foundational block upon which the necessary functionality for pyrazine (B50134) ring formation is constructed.

The thiazole (B1198619) ring, a five-membered heterocycle with nitrogen and sulfur atoms, is a privileged scaffold found in numerous biologically active compounds, including vitamin B1 and various antibiotics. ijper.orgnih.gov One of the most fundamental methods for thiazole synthesis is the Hantzsch reaction, which involves the condensation of an α-haloketone with a thioamide. wikipedia.org

To utilize this compound in a Hantzsch-type synthesis, it must first be converted into an α-haloketone derivative. A potential pathway involves the O-alkylation of the phenolic hydroxyl group with an appropriate reagent like epichlorohydrin, followed by a Claisen rearrangement and subsequent functional group manipulations to install the α-haloketone moiety. The substituted phenyl ring from the original phenol would then become a key part of the final thiazole derivative, influencing its biological activity. organic-chemistry.org

Role in Ligand Synthesis for Catalysis

Transition-metal catalysis is a cornerstone of modern organic synthesis, and the performance of the metal catalyst is critically dependent on the surrounding ligands. Ligands are organic molecules that coordinate to the metal center, modulating its reactivity, selectivity, and stability. This compound is a suitable starting material for constructing complex ligands, primarily through functionalization of its carbon-bromine bond.

Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose. The bromine atom on the this compound ring can be readily replaced with carbon or nitrogen nucleophiles, allowing for the attachment of coordinating groups like phosphines or amines.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen (C-N) bonds by coupling the aryl bromide with an amine in the presence of a palladium catalyst. libretexts.orgjk-sci.comnih.gov This is a direct method for introducing amine functionalities, which are common coordinating groups in ligands for various catalytic processes. rsc.org

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon (C-C) bonds by coupling the aryl bromide with an organoboron reagent. nih.govresearchgate.netmdpi.com It can be used to attach other aromatic rings, which can then be further functionalized with coordinating atoms, leading to the synthesis of sophisticated bidentate or polydentate ligands. nih.gov

The fluorine and hydroxyl groups on the this compound backbone can provide secondary interactions or steric bulk, further fine-tuning the electronic and structural properties of the resulting ligand and, consequently, the performance of the metal complex.

Functionalization Processes and Derivatization Studies

The synthetic utility of this compound is rooted in its capacity for selective functionalization at its different reactive sites. Derivatization studies focus on exploiting this reactivity to generate a library of new compounds with diverse structures and properties.

| Reactive Site | Reaction Type | Description | Potential Product Class |

|---|---|---|---|

| C-Br Bond | Suzuki-Miyaura Coupling | Palladium-catalyzed reaction with a boronic acid/ester to form a new C-C bond. researchgate.net | Biaryl compounds, substituted phenols |

| C-Br Bond | Buchwald-Hartwig Amination | Palladium-catalyzed reaction with a primary or secondary amine to form a new C-N bond. | Aryl amines, N-heterocycles |

| -OH Group | Williamson Ether Synthesis | Deprotonation followed by reaction with an alkyl halide to form an ether linkage. | Aryl ethers |

| -OH Group | Esterification | Reaction with a carboxylic acid or its derivative (e.g., acyl chloride) to form an ester. | Phenyl esters |

The palladium-catalyzed amination of related compounds, such as 3-bromo-4-fluoro-acetophenone, has been shown to proceed with high selectivity at the C-Br bond, demonstrating the robustness of this position as a handle for functionalization. The hydroxyl group can be readily converted into an ether or ester, which not only protects the phenol during subsequent reactions but also introduces new functionality. These derivatization strategies transform the simple this compound molecule into a wide array of more complex intermediates, each with its own potential for further synthetic elaboration.

Applications in Medicinal Chemistry and Pharmaceutical Research

Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

While direct examples of 2-Bromo-3-fluorophenol in the synthesis of commercial APIs are not extensively documented in publicly available literature, its structural motifs are present in key pharmaceutical intermediates. For instance, the synthesis of Lifitegrast, an active pharmaceutical ingredient used for the treatment of dry eye disease, starts from a similarly substituted phenol (B47542), 4-bromo-2-hydroxybenzaldehyde. This highlights the potential of brominated and fluorinated phenol derivatives as crucial starting materials in the synthesis of complex APIs. The reactivity of the hydroxyl and the halogenated phenyl ring allows for a variety of chemical transformations, making these compounds versatile precursors in multi-step synthetic routes.

Design and Synthesis of Drug Discovery Intermediates

The true value of this compound currently lies in its application in the synthesis of novel molecules for drug discovery, serving as a scaffold to generate libraries of compounds with diverse biological activities.

A significant application of a close structural isomer, 3-bromo-2-fluorophenol (B134220), has been demonstrated in the synthesis of ligands for the von Hippel-Lindau (VHL) protein. VHL is a component of an E3 ubiquitin ligase complex, a key player in the cellular protein degradation machinery. Small molecules that can bind to VHL are crucial components of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to selectively degrade disease-causing proteins.

In the synthesis of VHL ligands, 3-bromo-2-fluorophenol is utilized to create a vicinal hydroxy-fluoro disubstitution pattern on the phenyl ring of the ligand. This specific substitution is important for achieving the desired binding affinity and selectivity to the VHL protein. The synthesis involves a multi-step process where the phenolic hydroxyl group and the halogenated ring of the precursor undergo a series of reactions to build the final complex ligand structure. This application underscores the potential of this compound and its isomers as key building blocks in the development of cutting-edge cancer therapies and other treatments targeting protein degradation.

The antimicrobial properties of halogenated phenols have been a subject of interest for decades. Bromophenols, in particular, have shown significant activity against a range of microbial pathogens. While specific studies on antimicrobial agents derived directly from this compound are limited, the broader class of bromophenol derivatives has demonstrated promising results.

For example, various synthetic bromophenol derivatives have been evaluated for their antibacterial and antifungal activities. These studies have shown that the presence and position of the bromine atom on the phenol ring are critical for the antimicrobial efficacy. It is hypothesized that these compounds exert their effect by disrupting microbial cell membranes or interfering with essential enzymatic processes. The unique electronic properties conferred by both bromine and fluorine in this compound make it an attractive starting material for the synthesis of novel antimicrobial candidates with potentially enhanced potency and a unique mechanism of action.

Beyond VHL ligands and potential antimicrobial agents, this compound serves as a versatile precursor for a wide array of compounds with potential biological activities. The reactivity of the phenol group allows for etherification and esterification reactions, while the halogenated aromatic ring can participate in cross-coupling reactions, enabling the construction of complex molecular architectures.

Researchers have synthesized various derivatives of bromophenols and evaluated their biological activities, including anticancer and anti-inflammatory properties. For instance, studies on bromophenol derivatives have shown that these compounds can induce apoptosis in cancer cell lines and inhibit inflammatory pathways. The specific substitution pattern of this compound offers a unique starting point for creating novel derivatives with potentially improved efficacy and selectivity for various biological targets.

Table 1: Examples of Biologically Active Compounds Derived from Bromophenols

| Compound Class | Starting Material Analogue | Biological Activity |

| VHL Ligands | 3-bromo-2-fluorophenol | Protein degradation (PROTACs) |

| Bromophenol Derivatives | Various bromophenols | Antimicrobial, Anticancer, Anti-inflammatory |

Impact of Halogen Substitution on Biological Activity

The presence of halogen atoms in a drug molecule can significantly influence its biological activity by altering its physicochemical and pharmacodynamic properties. The combined presence of bromine and fluorine in this compound offers a unique opportunity to modulate these properties.

Fluorine, being the most electronegative element, can alter the acidity of the phenolic proton, influence hydrogen bonding capabilities, and block metabolic pathways, thereby increasing the metabolic stability and bioavailability of a drug. Bromine, on the other hand, is larger and more polarizable, which can lead to enhanced binding interactions with biological targets through halogen bonding.

The strategic placement of bromine and fluorine on the phenol ring can therefore be used to:

Enhance binding affinity: The electronic effects of both halogens can modify the electron distribution of the aromatic ring, influencing its interaction with receptor pockets.

Improve metabolic stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage. Fluorine substitution can also block sites of oxidation on the aromatic ring.

Increase membrane permeability: The lipophilicity introduced by the halogen atoms can facilitate the passage of the molecule across biological membranes.

Fine-tune acidity: The electron-withdrawing nature of the halogens can increase the acidity of the phenolic hydroxyl group, which can be crucial for certain biological interactions.

Structure-Activity Relationship (SAR) Studies on Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. nih.gov These studies involve systematically modifying the molecular structure of a lead compound and assessing the impact of these changes on its efficacy, potency, and selectivity. nih.gov The primary goal of SAR studies is to identify the key chemical features, or pharmacophores, that are essential for the desired biological effect and to optimize the lead compound into a viable drug candidate with improved properties such as enhanced activity, reduced toxicity, and better pharmacokinetic profiles. nih.gov

The Phenolic Hydroxyl Group: This group can be converted to ethers or esters to modulate lipophilicity and hydrogen bonding capacity. These modifications can influence the compound's ability to cross cell membranes and interact with its biological target.

The Aromatic Ring: The hydrogen atoms on the aromatic ring can be substituted with various functional groups to explore the impact of steric and electronic effects on activity.

The Bromo and Fluoro Substituents: While these are defining features of the parent compound, their positions could be altered, or they could be replaced with other halogens or functional groups to fine-tune the electronic and steric properties of the molecule.

Such studies would generate data that helps in building a comprehensive understanding of the SAR for this class of compounds, guiding the rational design of more potent and selective therapeutic agents.

Enzyme Inhibition and Receptor Binding Studies

The investigation of how chemical compounds interact with biological macromolecules is fundamental to understanding their mechanism of action. Enzyme inhibition and receptor binding studies are two of the most common assays used to characterize the activity of new chemical entities.

While specific studies detailing the enzyme inhibition or receptor binding profile of this compound are not extensively documented in publicly available literature, research on other bromophenol derivatives has demonstrated their potential as enzyme inhibitors. For instance, various bromophenol derivatives have been shown to inhibit enzymes such as aldose reductase, α-glucosidase, and α-amylase, which are key targets in the management of diabetes. nih.gov Other studies have reported the inhibitory effects of bromophenol compounds on carbonic anhydrase and acetylcholinesterase, enzymes implicated in conditions like glaucoma and Alzheimer's disease, respectively.

The table below summarizes the inhibitory activities of some bromophenol derivatives against various enzymes, illustrating the potential of this class of compounds.

| Compound Class | Target Enzyme(s) | Observed Inhibition | Reference |

| Bromophenol derivatives | Aldose Reductase (AR) | Ki values in the micromolar to nanomolar range | nih.gov |

| Bromophenol derivatives | α-Glucosidase | Ki values in the nanomolar range | nih.gov |

| Bromophenol derivatives | α-Amylase | IC50 values in the nanomolar range | nih.gov |

These findings suggest that the bromophenol scaffold is a viable starting point for the design of enzyme inhibitors. Further studies would be necessary to determine if this compound or its derivatives exhibit similar inhibitory activities and to elucidate their specific receptor binding profiles.

Role in Development of Correctors for Chloride Transport Defects (e.g., Cystic Fibrosis)

Cystic fibrosis (CF) is a genetic disorder caused by mutations in the gene encoding the cystic fibrosis transmembrane conductance regulator (CFTR) protein. cff.org The CFTR protein functions as a chloride ion channel in the membranes of epithelial cells. cff.org Mutations in the CFTR gene can lead to the production of a misfolded and non-functional protein that is degraded by the cell's quality control machinery, resulting in defective chloride transport and the characteristic symptoms of CF. cff.org

One of the major therapeutic strategies for CF is the use of small molecules known as "correctors," which can rescue the misfolded CFTR protein and facilitate its trafficking to the cell surface, thereby restoring its function. cff.orgcff.org The development of CFTR modulators, including correctors and potentiators, has revolutionized the treatment of CF. cff.orgnih.gov

The search for novel and effective CFTR correctors is an active area of pharmaceutical research. While there is no direct evidence in the reviewed literature explicitly linking this compound to the development of CFTR correctors, the general class of halogenated aromatic compounds has been explored for various medicinal chemistry applications. The specific physicochemical properties imparted by the bromo and fluoro substituents on the phenol ring could potentially be leveraged in the design of molecules that interact with and stabilize the misfolded CFTR protein. The development of highly effective modulator therapies, such as the triple-combination of elexacaftor, tezacaftor, and ivacaftor, highlights the success of small-molecule approaches in treating CF. nih.gov Further research and screening of diverse chemical libraries, which could include derivatives of this compound, may lead to the discovery of new generations of CFTR correctors.

Applications in Agrochemical Research and Development

Building Blocks for Herbicide Synthesis

While specific, commercialized herbicides directly synthesized from 2-Bromo-3-fluorophenol are not extensively documented in publicly available literature, its structural motifs are found in patented herbicidal compounds. Halogenated phenols are crucial precursors in the synthesis of various herbicide classes, including phenoxy herbicides. The presence of both bromine and fluorine in this compound can influence the molecule's binding affinity to target enzymes in weeds, potentially leading to higher efficacy. Research into the synthesis of novel herbicides often involves the use of such halogenated intermediates to explore structure-activity relationships and develop more potent and selective products.

Precursors for Fungicide Development

In the realm of fungicide development, this compound serves as a valuable precursor. Halogenated phenols are known intermediates in the synthesis of potent fungicides. For instance, the synthesis of certain triazole fungicides, a critical class of agricultural and pharmaceutical antifungal agents, can involve intermediates structurally related to this compound. The bromine and fluorine atoms can enhance the lipophilicity of the final molecule, facilitating its penetration into fungal cells and interaction with the target site.

Intermediates in Insecticide Production

The utility of this compound extends to the production of insecticides. Halogenated aromatic compounds are integral to the synthesis of various insecticidal molecules. Although direct lineage from this compound to major commercial insecticides is not prominently detailed in available scientific papers, its potential as an intermediate is recognized. The specific substitution pattern of this compound can be exploited to create novel insecticides with improved properties, such as enhanced potency or a more favorable environmental profile.

Enhancing Bioavailability and Target Selectivity through Halogenation

The incorporation of halogen atoms, such as bromine and fluorine, into the molecular structure of agrochemicals is a well-established strategy to enhance their performance. Halogenation can significantly influence a molecule's bioavailability, which is its ability to be absorbed by the target organism and reach the site of action.

The presence of fluorine, in particular, can increase the metabolic stability of a compound, leading to a longer-lasting effect. Furthermore, the size and electronic properties of halogen atoms can improve the binding of the agrochemical to its target protein or enzyme, thereby increasing its potency and selectivity. This enhanced target selectivity is crucial for developing crop protection agents that are effective against pests while minimizing harm to non-target organisms and the environment.

The strategic placement of bromine and fluorine in this compound provides a chemical handle for synthetic chemists to fine-tune these properties in the resulting agrochemical products.

Applications in Materials Science

Building Blocks for Functional Materials

2-Bromo-3-fluorophenol is a key intermediate in multi-step organic syntheses, enabling the construction of complex molecular architectures. The reactivity of its hydroxyl and bromo groups allows it to be incorporated into larger structures, forming the basis for a range of functional materials.

One of the primary applications of this compound is as a reactant in the preparation of diaryl ethers. acs.orggoogle.comgoogle.com The phenol (B47542) functional group can undergo Williamson ether synthesis, where it is deprotonated to form a phenoxide that then displaces a halide on another aromatic ring, creating a flexible ether linkage. This linkage is a common structural motif in many advanced materials.

Furthermore, research has demonstrated its use in the synthesis of complex polycyclic heteroaromatic compounds and heterocyclic nanographenes. datapdf.com In these syntheses, this compound is used as a foundational piece that is elaborated through sequential reactions, such as nucleophilic substitution and metal-catalyzed cross-coupling, to build larger, conjugated systems. datapdf.com These larger molecules possess unique electronic and photophysical properties, making them suitable for applications in organic electronics.

The compound also serves as a starting material for creating ligands used in catalysis. For instance, it is a precursor in the synthesis of ligands for metal-ligand complexes designed for olefin polymerization, highlighting its role in creating materials that influence industrial chemical processes.

Synthesis of Advanced Polymers and Dyes

The utility of this compound extends to the fields of polymer chemistry and dye synthesis, where it serves as a precursor to specialized molecules.

In polymer science, this compound has been used in the synthesis of bis-biphenyl-phenoxy ligands. These ligands are then complexed with a metal to form catalysts specifically designed for olefin polymerization. The structure of the ligand, derived from this phenol, is crucial for controlling the catalytic activity and the properties of the resulting polymer, such as molecular weight and molecular weight distribution.

In the context of dyes, this compound is a building block for large, polycyclic heteroaromatic systems. datapdf.com These extended π-conjugated molecules are a class of functional chromophores, or dyes, whose absorption and emission properties are determined by their molecular structure. The synthesis of these complex chromophores often involves multiple steps where the specific arrangement of substituents provided by the this compound precursor is critical for achieving the desired electronic transitions and, consequently, the color and photophysical behavior of the final dye. datapdf.com

Role in Liquid Crystal Development

This compound and its derivatives are noted for their role in the development of liquid crystalline materials. Patents in the field of advanced displays have identified this compound as a relevant chemical compound in the formulation and synthesis of liquid crystal compounds and liquid crystal media. google.comgoogle.com The incorporation of fluorine and bromine atoms into the molecular structure of liquid crystal components (mesogens) can significantly influence their physical properties, including dielectric anisotropy, viscosity, and optical birefringence. These properties are critical for the performance of liquid crystal displays (LCDs). The specific substitution pattern of this compound makes it a useful intermediate for creating novel mesogens with tailored characteristics for high-performance display applications.

Precursors for Phosphorescent Complexes

In the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs), this compound serves as a precursor to molecules used in phosphorescent devices. It is a starting material in the synthesis of complex polycyclic heteroaromatic compounds. acs.orgdatapdf.com These larger molecules, in turn, are utilized as host materials in Phosphorescent OLEDs (PHOLEDs). acs.orgdatapdf.com In a PHOLED, the host material forms a matrix for a phosphorescent guest emitter (dopant). The properties of the host, such as its energy levels and charge transport characteristics, are critical for achieving efficient energy transfer to the guest and, ultimately, high device efficiency. The synthesis of these advanced host materials from precursors like this compound demonstrates its foundational role in the creation of materials for next-generation lighting and display technologies. acs.orgdatapdf.com

Emerging Research Avenues and Future Perspectives for 2 Bromo 3 Fluorophenol

Development of Novel Catalytic Transformations Involving 2-Bromo-3-fluorophenol

The reactivity of the carbon-bromine bond in this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Future research will likely focus on expanding the portfolio of catalytic methods applicable to this specific substrate.

Prominent among these are the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The Suzuki-Miyaura coupling facilitates the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron species, such as a boronic acid or ester. wikipedia.orglibretexts.org This method is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals and materials science. nih.gov Similarly, the Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org This reaction has become a go-to method for synthesizing arylamines, replacing harsher, traditional methods and offering broad functional group tolerance. wikipedia.orgacsgcipr.org

The development of novel catalyst systems, particularly those involving advanced phosphine (B1218219) ligands, continues to push the boundaries of these reactions, allowing for milder conditions and lower catalyst loadings. libretexts.orgacsgcipr.orgnih.gov For this compound, research is anticipated to focus on optimizing catalyst systems that can selectively activate the C-Br bond without disturbing the C-F or C-O bonds, thereby providing a predictable route to highly functionalized phenol (B47542) derivatives.

| Reaction Type | Coupling Partner | Bond Formed | Potential Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acid | C-C | Pd(PPh₃)₄, Pd(OAc)₂/PCy₃ |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | C-N | [Pd(allyl)Cl]₂/t-BuXPhos |

| Heck Coupling | Alkene | C-C | Pd(OAc)₂/Phosphine Ligand |

| Sonogashira Coupling | Terminal Alkyne | C-C | PdCl₂(PPh₃)₂/CuI |

Exploration of Electrochemical Synthetic and Degradation Pathways

Electrochemical methods offer a powerful and green alternative to traditional chemical synthesis and degradation, relying on electrons as a traceless reagent. The application of electrochemistry to this compound presents intriguing possibilities for both constructive synthesis and destructive degradation.

Synthetic Pathways: Anodic oxidation of phenols can be a key step in the synthesis of complex natural products and other valuable compounds. nih.gov This process typically involves the generation of a phenoxonium ion, which can then undergo various reactions, including intramolecular cyclization to form spiro compounds or intermolecular reactions to form diaryl ethers. nih.govrsc.org Applying this to this compound could provide direct access to novel fluorinated and brominated diaryl ethers or other complex frameworks by carefully controlling the electrolysis conditions, such as the electrode material, solvent, and current density. rsc.org